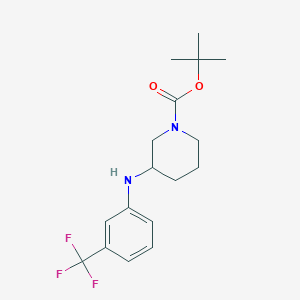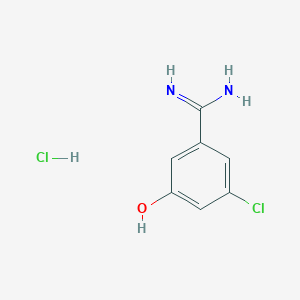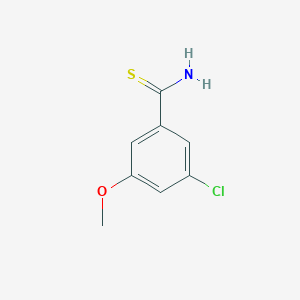![molecular formula C11H18N2O B1395018 2-[2-(氨甲基)(乙基)苯胺基]-1-乙醇 CAS No. 1178469-53-8](/img/structure/B1395018.png)
2-[2-(氨甲基)(乙基)苯胺基]-1-乙醇
描述
2-[2-(Aminomethyl)(ethyl)anilino]-1-ethanol, also known as 2-AEA, is an organic compound of the aminomethyl family that has been studied for its potential applications in scientific research and has been used in various laboratory experiments. This compound has a distinct chemical structure, consisting of an amine group, an aryl group, and an ethyl group, and has been observed to have various biochemical and physiological effects. In
科学研究应用
对异丙肾上腺素有反应的受体的分化
- 研究概述:分析了相关化合物(1-(3,4-二羟基苯基)-2-氨基乙醇)的结构修饰,以了解拟交感神经活性。这项研究发现,此类修饰可以将 β 受体群体分为两组:β-1 和 β-2 型,对它们在心脏、脂肪组织和细支气管等不同组织中的作用有影响 (Lands、Ludueña 和 Buzzo,1967)。
醇对苯胺对羟基化的抑制作用
- 研究重点:研究了乙醇对苯胺对羟基化的影响。这项研究提供了对醇对某些代谢过程的抑制作用的见解,突出了乙醇如何竞争性抑制苯胺对羟基化以及氢键形成在该抑制作用中的重要性 (Cohen 和 Mannering,1973)。
选定 N-芳基-2-氨基喹啉的合成和荧光研究
- 研究概述:探讨了 N-芳基-2-氨基喹啉的合成和发光特性,提供了对其在各种溶剂中的荧光行为以及不同取代基对荧光量子产率的影响的宝贵见解。这项研究对于理解类似化合物中的荧光猝灭机制具有重要意义 (Hisham 等人,2019)。
基于聚(2-乙醇苯胺)的导电液晶聚合物的制备
- 研究重点:开发了一种基于聚(2-乙醇苯胺)的新型导电液晶聚合物。这项研究提供了对合成过程、聚合物表征及其在各个领域的潜在应用的见解,因为它具有电导率和结构特性 (Hosseini、Sarrafi 和 Hosseini,2013)。
乙醇催化生产高级醇的可持续性指标
- 研究概述:分析了可持续性指标在化学研究中的应用,特别是在从乙醇生产高级醇的过程中。这项研究提供了对醇类生产生物基路线的环境和经济挑战的宝贵见解 (Patel 等人,2015)。
属性
IUPAC Name |
2-[2-(aminomethyl)-N-ethylanilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-2-13(7-8-14)11-6-4-3-5-10(11)9-12/h3-6,14H,2,7-9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIVJRTWWUSXHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=CC=CC=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3,4,6-Tetramethyloctahydroimidazo[4,5-d]imidazole-2,5-diol](/img/structure/B1394937.png)

![(1S,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1394939.png)
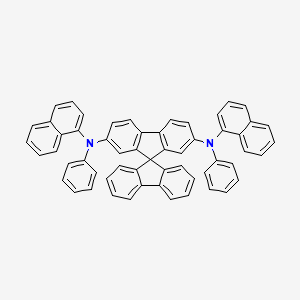

![Pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B1394945.png)
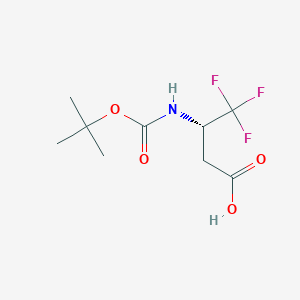
![Methyl 3-[(methylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B1394948.png)
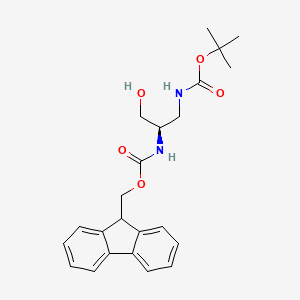
![5-{3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1394950.png)

